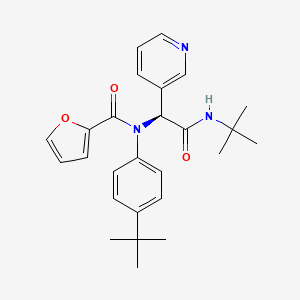

(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC13755355

Molecular Formula: C26H31N3O3

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H31N3O3 |

|---|---|

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | N-[(1S)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m0/s1 |

| Standard InChI Key | JXGIYKRRPGCLFV-QFIPXVFZSA-N |

| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)N([C@@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 |

| SMILES | CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound’s IUPAC name, N-[(1S)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide, reflects its branched architecture . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1417700-12-9 |

| PubChem CID | 46897843 |

| Molecular Formula | C<sub>26</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub> |

| Molecular Weight | 433.5 g/mol |

| ChEMBL ID | CHEMBL2311739 |

Synonyms include MLS003172140, starbld0028416, and VU0420364-1 . The compound’s stereospecificity is encoded in its SMILES notation: CC(C)(C)C1=CC=C(C=C1)N([C@@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 .

Stereochemical Configuration

The (S)-configuration at the chiral center (C22 in the IUPAC name) is critical for molecular recognition processes. This stereochemistry is preserved in the compound’s isomeric SMILES string via the [C@@H] descriptor . Computational models suggest that the pyridin-3-yl and tert-butylphenyl groups occupy distinct spatial orientations, potentially influencing solubility and binding affinity .

Physicochemical Properties

Computed Thermodynamic and Structural Parameters

PubChem’s computational data provides insights into the compound’s behavior:

| Property | Value |

|---|---|

| XLogP3-AA | 5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 75.4 Ų |

| Heavy Atom Count | 32 |

The high XLogP3 value (5) indicates significant lipophilicity, suggesting preferential partitioning into nonpolar environments . With a polar surface area of 75.4 Ų, the compound may exhibit moderate membrane permeability, a trait common to central nervous system-targeting agents .

Solubility and Stability

While experimental solubility data is unavailable, the presence of tert-butyl groups (logP contributors) and the furan ring (polarizable π-system) imply limited aqueous solubility. The amide bonds may render the compound susceptible to hydrolysis under extreme pH conditions. Storage recommendations typically advise inert atmospheres and temperatures below -20°C for analogous compounds.

Synthetic and Analytical Considerations

Synthetic Pathways

Though explicit synthesis protocols are undisclosed, retrosynthetic analysis suggests:

-

Amide Coupling: A furan-2-carboxylic acid derivative could react with a chiral amine intermediate via carbodiimide-mediated coupling.

-

Chiral Resolution: The (S)-enantiomer might be isolated using chiral stationary-phase chromatography or asymmetric synthesis techniques.

Characterization Methods

-

Mass Spectrometry: The exact mass (433.2365 Da) aligns with the molecular formula C<sub>26</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub> .

-

NMR Spectroscopy: Predicted <sup>1</sup>H NMR peaks include tert-butyl singlets (δ 1.2–1.4 ppm), pyridinyl aromatic protons (δ 7.1–8.5 ppm), and furan resonances (δ 6.3–7.4 ppm) .

Research Applications and Biological Relevance

Pharmacological Screening

As a member of the ChEMBL database (CHEMBL2311739), this compound has likely undergone high-throughput screening for kinase inhibition or GPCR modulation . The pyridine and furan moieties are common pharmacophores in antiviral and anticancer agents, though specific activity data remains unpublished .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Lab coat, nitrile gloves, eye protection |

| Ventilation | Use fume hood for powder handling |

| Storage | Desiccator at -20°C under nitrogen |

Disposal Guidelines

Incinerate in a certified hazardous waste facility following local regulations. Aqueous solutions require neutralization prior to disposal.

Future Research Directions

-

Biological Profiling: Screen against disease-relevant targets like SARS-CoV-2 main protease or EGFR kinase.

-

Derivatization Studies: Modify the tert-butyl groups to optimize solubility and bioavailability.

-

Computational Modeling: Molecular dynamics simulations could predict binding modes in hypothetical targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume